molecular formula C15H20ClNO3S B12690916 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester CAS No. 135813-13-7

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester

Cat. No.: B12690916
CAS No.: 135813-13-7
M. Wt: 329.8 g/mol
InChI Key: FLMWVCFJOHVFQD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chloro substituent, and a thioxomethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The thioxomethylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may also participate in interactions with biological molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid share structural similarities.

    Thioxomethylamino compounds: Other compounds with thioxomethylamino groups, such as thioamides, exhibit similar reactivity.

Uniqueness

The unique combination of functional groups in Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester provides distinct chemical and biological properties

Properties

CAS No.

135813-13-7

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H20ClNO3S/c1-9(2)19-14(21)17-10-6-7-12(16)11(8-10)13(18)20-15(3,4)5/h6-9H,1-5H3,(H,17,21)

InChI Key

FLMWVCFJOHVFQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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